molecular formula C20H16BrN5O2S B4561380 2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-cyanophenyl)acetamide

2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-cyanophenyl)acetamide

Cat. No.: B4561380
M. Wt: 470.3 g/mol
InChI Key: JKOKRLNFLAHSOY-UHFFFAOYSA-N
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Description

2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-cyanophenyl)acetamide is a useful research compound. Its molecular formula is C20H16BrN5O2S and its molecular weight is 470.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 469.02081 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis of Herbicides and Safeners

The study by Latli and Casida (1995) discusses the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener, highlighting techniques that could be applicable to the synthesis and tracing of related compounds like 2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-cyanophenyl)acetamide in environmental and biological systems (Latli & Casida, 1995).

Building Blocks for Asymmetric Synthesis

Trost, Dogra, and Franzini (2004) explored the use of 5H-oxazol-4-ones as building blocks for asymmetric synthesis, which could be relevant for synthesizing chiral derivatives of the compound or understanding its reactivity in asymmetric synthesis contexts (Trost, Dogra, & Franzini, 2004).

Functionalized Amino Derivatives of 1,3,5-Triazines

Shasheva et al. (2017) investigated functionalized amino derivatives of 2-hydroxyphenyl-1,3,5-triazines, which shares structural similarity with the triazole portion of the compound . Their work could provide insights into the reactivity and potential modifications of the triazole moiety (Shasheva et al., 2017).

Electrophilic Substitution Reactions of Benzo[b]thiophen Derivatives

Clarke et al. (1973) described electrophilic substitution reactions of 4-hydroxybenzo[b]thiophen derivatives, which might offer insights into how the bromo-hydroxyphenyl part of the compound could undergo various electrophilic substitutions, useful in derivatization or functional studies (Clarke, Scrowston, & Sutton, 1973).

Properties

IUPAC Name

2-[[5-(5-bromo-2-hydroxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN5O2S/c1-2-9-26-19(16-10-14(21)5-8-17(16)27)24-25-20(26)29-12-18(28)23-15-6-3-13(11-22)4-7-15/h2-8,10,27H,1,9,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOKRLNFLAHSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C#N)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-cyanophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-cyanophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-cyanophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-cyanophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-cyanophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-cyanophenyl)acetamide

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